N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide
Description
Properties
CAS No. |
920317-82-4 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[3,3-bis(3-methoxyphenyl)prop-2-enyl]acetamide |
InChI |
InChI=1S/C19H21NO3/c1-14(21)20-11-10-19(15-6-4-8-17(12-15)22-2)16-7-5-9-18(13-16)23-3/h4-10,12-13H,11H2,1-3H3,(H,20,21) |
InChI Key |
BZHIFCBOSAEOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC=C(C1=CC(=CC=C1)OC)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide can be outlined in the following steps:
Starting Materials : The synthesis typically begins with 3-methoxybenzaldehyde and appropriate acetamides.
Formation of Chalcone : The initial step often involves the formation of a chalcone through a Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and an appropriate ketone or aldehyde.
$$
\text{3-Methoxybenzaldehyde} + \text{Ketone} \rightarrow \text{Chalcone}
$$Amination : The chalcone is then subjected to amination with an acetamide derivative, facilitating the formation of the desired product.
$$
\text{Chalcone} + \text{Acetamide} \rightarrow this compound
$$
Example Synthesis
A specific example of synthesizing a related compound illustrates the process:
- A mixture of chalcone and N-(4-methoxyphenyl)-2-chloroacetamide is stirred in acetone with potassium carbonate as a base. After refluxing for several hours, the product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Chalcone formation | Stir at room temperature | - |
| 2 | Amination with acetamide | Reflux in acetone | 61% |
The synthesized this compound can be characterized using various spectroscopic techniques:
Infrared Spectroscopy (IR) : To identify functional groups.
Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{13}C$$ NMR can provide information on the molecular structure and confirm the presence of methoxy groups and the acetamide moiety.
High-Resolution Mass Spectrometry (HR-MS) : To confirm the molecular weight and structure.
The preparation of this compound involves strategic synthetic pathways that utilize condensation and coupling reactions to achieve the desired structure. Characterization through various spectroscopic methods ensures the integrity and purity of the synthesized compound. Future research may explore its biological activities further, potentially leading to applications in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide is primarily studied for its potential as a pharmacophore in drug design. Its anti-inflammatory and analgesic properties make it a candidate for the development of new therapeutic agents targeting pain and inflammation. Research indicates that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Case Studies
- Anti-inflammatory Studies : In vitro assays have demonstrated that this compound effectively reduces the production of pro-inflammatory mediators such as prostaglandins.
- Analgesic Activity : Animal models have shown significant pain relief when treated with this compound, suggesting its potential utility in pain management therapies.
Materials Science
Synthesis of Advanced Materials
The compound has been explored for its role in synthesizing advanced materials, including polymers and nanocomposites. Its unique chemical properties allow it to serve as a building block for creating materials with specific functionalities.
Applications in Coatings
Research indicates that this compound can be used to develop coatings with enhanced durability and resistance to environmental factors.
Biological Studies
Cellular Assays
this compound is utilized in various biological assays to investigate its effects on cellular processes. Studies have focused on its interaction with specific molecular targets involved in inflammatory pathways.
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications beyond inflammation, including its effects on metabolic pathways and enzyme interactions. This research could lead to the discovery of new therapeutic targets in treating various diseases.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is being examined for its use as an intermediate in organic synthesis. Its versatility makes it suitable for producing specialty chemicals used across different industries.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anti-inflammatory and analgesic properties; potential drug design applications |
| Materials Science | Synthesis of polymers and nanocomposites; development of durable coatings |
| Biological Studies | Investigating cellular processes; potential therapeutic applications |
| Industrial Applications | Production of specialty chemicals; intermediate in organic synthesis |
Mechanism of Action
The mechanism of action of N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Table 1: Structural Features of N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide and Analogues
*Calculated based on molecular formula.
Table 3: Reported Bioactivities of Structural Analogues
Physicochemical Properties
- Solubility: Methoxy groups may reduce aqueous solubility, a limitation addressed in analogues like UCM765 via ethylamino bridges .
- Stability : Conjugated enamine systems (as in the target compound) could confer metabolic stability, similar to benzothiazole derivatives .
Biological Activity
N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 920317-82-4 |
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | N-[3,3-bis(3-methoxyphenyl)prop-2-enyl]acetamide |
| LogP | 4.11190 |
This compound contains two methoxyphenyl groups attached to a prop-2-en-1-yl chain, which may confer distinct biological activities compared to other similar compounds .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators such as prostaglandins . This mechanism is crucial for its potential use in treating inflammatory conditions.
- Antimicrobial Properties : Studies indicate that derivatives of chalcones, including compounds similar to this compound, exhibit antimicrobial activity against various pathogens. The mechanism often involves the inhibition of specific enzymes critical for bacterial survival .
Antioxidant Activity
Research has demonstrated that compounds structurally related to this compound possess notable antioxidant properties. For instance, DPPH radical scavenging assays have shown significant antioxidant activity, which is essential for mitigating oxidative stress-related diseases .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects on human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values indicate a promising level of cytotoxicity that warrants further investigation .
Case Studies
Several case studies highlight the biological efficacy of this compound and its analogs:
- Antimicrobial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of related compounds against Staphylococcus aureus and Staphylococcus epidermidis, revealing significant antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL .
- Cytotoxicity Profiles : In another study focusing on anticancer properties, the compound's analogs demonstrated IC50 values against MCF7 cells (breast cancer) and HEP2 cells (laryngeal cancer), indicating their potential as therapeutic agents in oncology .
Q & A
Q. How is this compound applied in bioorthogonal click chemistry?
- The enamine moiety reacts with azide-functionalized peptides (e.g., Tyr³-octreotate) via strain-promoted alkyne-azide cycloaddition (SPAAC). Yields >95% are achieved under physiological conditions (pH 7.4, 37°C), enabling radiopharmaceutical labeling (e.g., ⁶⁸Ga-DOTA conjugates) .
Q. How does molecular geometry from crystallography inform biological interactions?
- Hydrogen bonding (e.g., N-H···O=C) and π-π stacking (between methoxyphenyl rings) predict binding affinities to targets like kinase enzymes. Solvent-accessible surface area (SASA) calculations guide solubility optimization .
Q. What computational approaches predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
